Loperamide oxide

Overview

Description

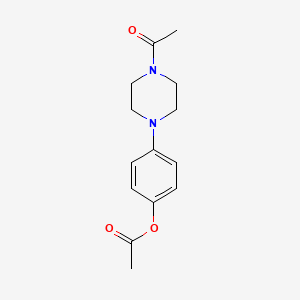

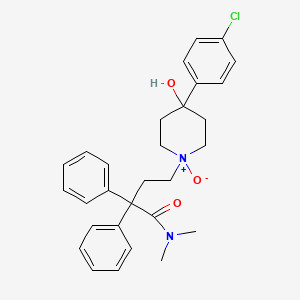

Loperamide oxide is a diarylmethane . It is a synthetic piperidine derivative, effective against diarrhoea resulting from gastroenteritis or inflammatory bowel disease .

Synthesis Analysis

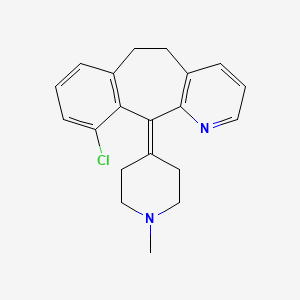

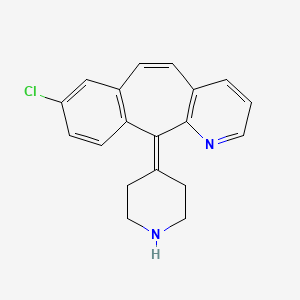

Loperamide HCl has been formulated into oral disintegrating tablets (ODTs) with an emphasis on disintegration and dissolution studies . A facile synthesis for novel loperamide analogs as potential μ opioid receptor agonists has also been reported .Molecular Structure Analysis

The molecular formula of Loperamide oxide is C29H33ClN2O3 . It has a molecular weight of 493.0 g/mol .Chemical Reactions Analysis

Loperamide works by a number of different mechanisms of action that decrease peristalsis and fluid secretion, resulting in longer gastrointestinal transit time and increased absorption of fluids and electrolytes from the gastrointestinal tract .Physical And Chemical Properties Analysis

Loperamide oxide has a molecular weight of 493.0 g/mol and a molecular formula of C29H33ClN2O3 .Scientific Research Applications

Treatment of Chronic Diarrhea and Fecal Incontinence : Loperamide oxide is effective in treating chronic diarrhea with fecal incontinence. It normalizes colon transit time and increases the tone of the internal anal sphincter, contributing to its efficacy (Sun, Read, & Verlinden, 1997).

Efficacy in Acute Diarrhea : It has been shown to be effective in treating acute diarrhea. Patients experience more rapid relief from diarrhea with loperamide oxide compared to placebo (Dreverman & Poel, 1995).

Use in Chronic Radiation Enteritis : Loperamide oxide slows small intestinal transit, increases bile acid absorption, and is effective in treating diarrhea associated with chronic radiation enteritis (Yeoh et al., 1993).

Metabolism and Distribution : The reduction of loperamide oxide to loperamide in the gut of rats, dogs, and humans has been investigated, providing a pharmacokinetic basis for its pharmacodynamics and improved side effect profile (Lavrijsen et al., 1995).

Influence on the Anal Sphincter : Loperamide oxide has been studied for its effects on the anal sphincter, showing a continence-improving action though the effects were not statistically significant in one study (Göke et al., 1992).

Excretion in Breast Milk : A study on the secretion of loperamide oxide in breast milk showed its presence in small amounts, indicating minimal risk to infants (Nikodem & Hofmeyr, 2004).

Gastrointestinal Distribution in Dogs : Research on dogs demonstrated that loperamide oxide provides more pronounced and longer-lasting antisecretory effects in the gut mucosa compared to loperamide (van Beijsterveldt et al., 1995).

Mechanism of Action

Target of Action

Loperamide oxide, like its parent compound loperamide, primarily targets the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle . These receptors play a crucial role in regulating intestinal motility and fluid secretion .

Mode of Action

Upon binding to the mu-opioid receptors, loperamide oxide triggers the recruitment of G-protein receptor kinases and activates downstream molecular cascades that inhibit enteric nerve activity . This inhibition reduces the excitability of enteric neurons, thereby suppressing intestinal motility .

Biochemical Pathways

Loperamide oxide affects the adenylate cyclase pathway . It inhibits the secretion induced by PGE2 and cholera toxin, reversing it to absorption .

Pharmacokinetics

Loperamide oxide is metabolized in the liver by the cytochrome P450 (CYP) system, specifically the CYP2C8 and CYP3A4 isoenzymes . The metabolite, N-demethylated loperamide (DLOP), is formed during this process . The bioavailability of loperamide is proportional to the dose of loperamide oxide administered . The metabolism and elimination of loperamide oxide significantly impact its bioavailability.

Result of Action

The action of loperamide oxide results in the slowing down of intestinal motility and an increase in the absorption of fluids and electrolytes from the gastrointestinal tract . This leads to a decrease in the frequency of diarrhea . It also stimulates the absorption of fluid, electrolytes, and glucose .

Action Environment

The action, efficacy, and stability of loperamide oxide can be influenced by various environmental factors. For instance, concurrent administration with CYP3A4 inhibitors may elevate loperamide concentrations . Therefore, the presence of such inhibitors in the patient’s system could potentially enhance the effects of loperamide oxide. The clinical significance of potential interaction of loperamide metabolism by cyp2c8 and cyp3a4 inhibitors should be studied further .

Safety and Hazards

properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVSBTJVTUVNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883171, DTXSID10869468 | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Loperamide oxide | |

CAS RN |

106900-12-3, 109572-89-6 | |

| Record name | Loperamide oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide anhydrous, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOPERAMIDE OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOPERAMIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)